molecular formula C9H10N2S B13142961 (2-Methylbenzo[d]thiazol-5-yl)methanamine

(2-Methylbenzo[d]thiazol-5-yl)methanamine

Cat. No.: B13142961
M. Wt: 178.26 g/mol
InChI Key: CUHHGVZNNNKBHJ-UHFFFAOYSA-N
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Description

(2-Methylbenzo[d]thiazol-5-yl)methanamine is a heterocyclic compound that contains a benzothiazole ring substituted with a methyl group at the 2-position and a methanamine group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methylbenzo[d]thiazol-5-yl)methanamine typically involves the cyclization of appropriate precursors under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

(2-Methylbenzo[d]thiazol-5-yl)methanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

(2-Methylbenzo[d]thiazol-5-yl)methanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Methylbenzo[d]thiazol-5-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole ring can engage in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, which contribute to its binding affinity and specificity. The methanamine group can further modulate these interactions by providing additional binding sites or altering the compound’s electronic properties .

Comparison with Similar Compounds

Properties

Molecular Formula

C9H10N2S

Molecular Weight

178.26 g/mol

IUPAC Name

(2-methyl-1,3-benzothiazol-5-yl)methanamine

InChI

InChI=1S/C9H10N2S/c1-6-11-8-4-7(5-10)2-3-9(8)12-6/h2-4H,5,10H2,1H3

InChI Key

CUHHGVZNNNKBHJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(S1)C=CC(=C2)CN

Origin of Product

United States

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